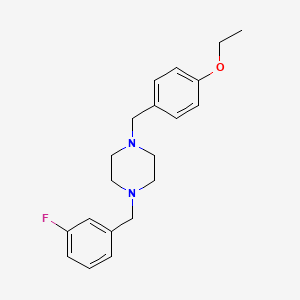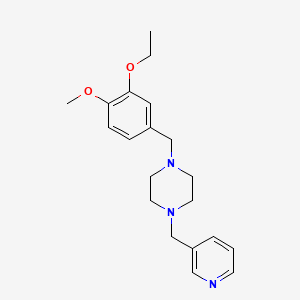![molecular formula C28H20N2O9 B10881608 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, an oxoethyl linkage, and a dinitrophenoxybenzoate moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxybenzaldehyde is then subjected to a condensation reaction with ethyl oxalyl chloride to form the oxoethyl intermediate.
In the next step, the oxoethyl intermediate is reacted with 4-(2,4-dinitrophenoxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an anhydrous solvent like dichloromethane under reflux conditions, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) might be employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups in the dinitrophenoxy moiety can be reduced to amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzyloxybenzoic acid derivatives.
Reduction: Formation of 2,4-diaminophenoxybenzoate derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the phenyl rings.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural complexity.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate depends on its application. In biological systems, it may interact with enzymes or receptors through its benzyloxy and dinitrophenoxy groups, potentially inhibiting or modifying their activity. The oxoethyl linkage provides a flexible spacer that can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-nitrobenzoate
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dichlorophenoxy)benzoate
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dimethoxyphenoxy)benzoate
Uniqueness
Compared to similar compounds, 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate stands out due to the presence of both benzyloxy and dinitrophenoxy groups. This combination provides unique reactivity and potential for diverse applications. The dinitro groups, in particular, offer sites for further chemical modification, making this compound a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C28H20N2O9 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C28H20N2O9/c31-26(20-6-11-23(12-7-20)37-17-19-4-2-1-3-5-19)18-38-28(32)21-8-13-24(14-9-21)39-27-15-10-22(29(33)34)16-25(27)30(35)36/h1-16H,17-18H2 |
Clé InChI |
JFEMWBRPLAYMSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)
![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)
methanone](/img/structure/B10881577.png)

![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)

![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
methanone](/img/structure/B10881638.png)
